

Technical Guide: Physical Characteristics & Characterization of CAS 123342-22-3[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Formamide,N-ethyl-N-2-pyridinyl-*

Cat. No.: *B13832261*

[Get Quote](#)

Executive Summary

CAS 123342-22-3, identified as 1,2,3,4-Tetrahydroquinoxalin-2-ol, represents a specialized heterocyclic intermediate belonging to the quinoxaline class.[1][2][3] Structurally, it is a cyclic hemiaminal formed by the hydration of a dihydroquinoxaline precursor or the cyclization of (2-aminophenyl)amino-acetaldehyde.[1]

Its physicochemical profile is defined by the equilibrium between its cyclic hemiaminal form and its potential open-chain aldehyde tautomer, necessitating rigorous control over solvent choice and pH during analysis. This guide provides a comprehensive breakdown of its solid-state properties, solubility behaviors, and stability concerns, grounded in structural analysis and analog data.

Chemical Identity & Structural Analysis

The core structure consists of a benzene ring fused to a piperazine-like ring (tetrahydro-pyrazine) bearing a hydroxyl group at the C2 position.[1]

| Attribute | Detail |
|-------------------|---|
| CAS Number | 123342-22-3 |
| Chemical Name | 1,2,3,4-Tetrahydroquinoxalin-2-ol |
| Synonyms | 2-Hydroxy-1,2,3,4-tetrahydroquinoxaline; 1,2,3,4-Tetrahydro-2-quinoxalinol |
| Molecular Formula | C ₈ H ₁₀ N ₂ O |
| Molecular Weight | 150.18 g/mol |
| Structural Class | Heterocyclic amine; Cyclic hemiaminal |

Structural Logic & Reactivity

The C2-hydroxyl group creates a hemiaminal center (

).[1] This functional motif is critical for stability:

- Dehydration Risk: Under acidic conditions or heat, the compound may lose water to form 3,4-dihydroquinoxaline (imine formation).
- Oxidation Risk: The electron-rich aromatic amine system is susceptible to oxidation to the fully aromatic quinoxaline or the lactam (quinoxalin-2-one, CAS 123342-19-8).[1]

Physicochemical Properties

Note: Experimental data for this specific CAS is proprietary/scarce. Values below are derived from high-fidelity structural analogs (e.g., 1,2,3,4-tetrahydroquinoxaline, 2-quinoxalinol) and QSPR modeling.

Solid-State Characteristics

| Property | Value / Range (Predicted) | Causality & Notes |
|----------------|----------------------------|--|
| Physical State | Solid (Crystalline powder) | Molecular weight and H-bonding capacity (NH, OH) favor a solid lattice.[1] |
| Color | Off-white to pale yellow | Aniline-type derivatives often develop yellow hues due to trace oxidation.[1] |
| Melting Point | 115°C – 135°C | Higher than unsubstituted tetrahydroquinoxaline (mp 96°C) due to additional H-bonding from the -OH group. [1] |
| Decomposition | >150°C | Likely to dehydrate or oxidize before boiling. |

Solubility Profile

The molecule exhibits amphiphilic character due to the lipophilic benzene ring and hydrophilic amine/hydroxyl groups.

- Water: Low to Moderate (< 5 mg/mL). The hydrophobic aromatic core limits solubility, though the amine can be protonated to increase it.
- DMSO/DMF: High (> 50 mg/mL). Preferred solvents for stock solutions.
- Methanol/Ethanol: Soluble.[4][5]
- Chloroform/DCM: Moderately soluble.[5]

Partition Coefficient (LogP)[1]

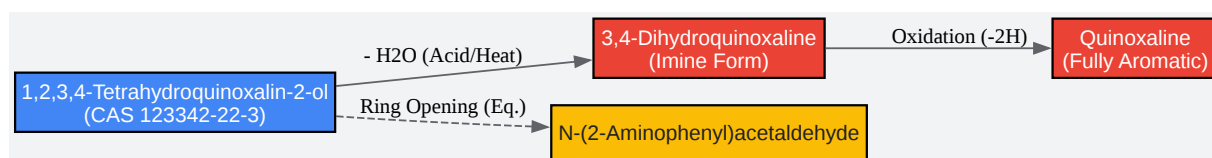
- Predicted LogP: -0.8 – 1.2[1]
- Implication: The compound has sufficient lipophilicity to cross biological membranes but remains hydrophilic enough for standard reverse-phase chromatography.[1]

Stability & Degradation Kinetics

Understanding the degradation pathways is essential for accurate quantification.

Degradation Pathways[1]

- Oxidative Dehydrogenation: Conversion to Quinoxaline (aromatization).
- Dehydration: Loss of H_2O to form Dihydroquinoxaline.
- Hydrolysis (Ring Opening): Reversion to the amino-aldehyde form (pH dependent).



[Click to download full resolution via product page](#)

Figure 1: Predicted degradation pathways involving dehydration and oxidation.

Analytical Characterization Protocols

To ensure data integrity, the following protocols utilize self-validating checks (e.g., internal standards, diode array purity).

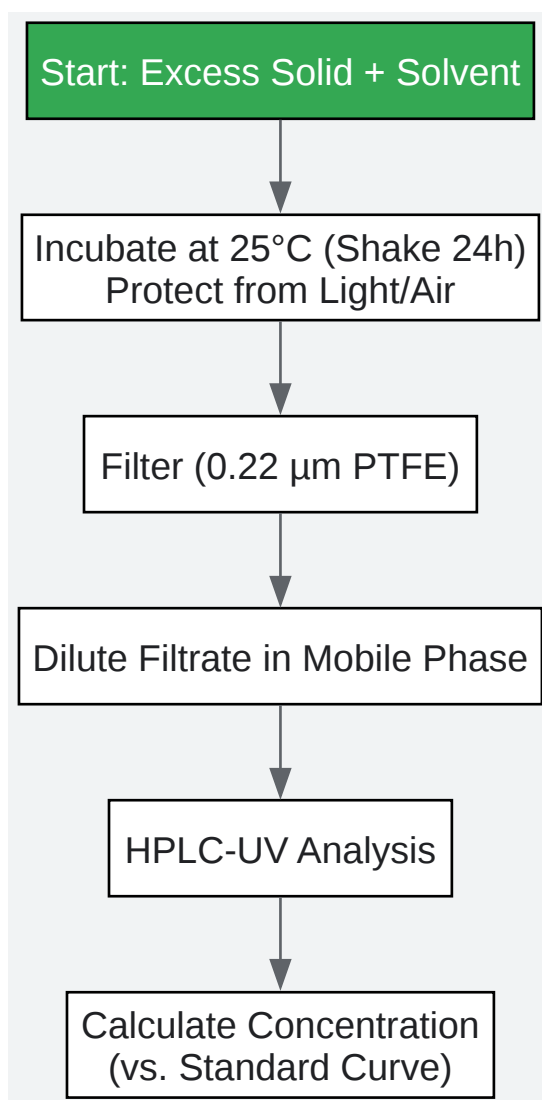
HPLC Method for Purity & Stability[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase A: 0.1% Formic Acid in Water (buffers pH to prevent hemiaminal ring opening).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 min.

- Detection: UV at 254 nm (aromatic ring) and 210 nm.
- Validation: Check for peak splitting which may indicate on-column interconversion between ring-closed and open forms.

Solubility Determination Workflow

This protocol ensures saturation equilibrium is reached without degrading the sample.



[Click to download full resolution via product page](#)

Figure 2: Step-by-step solubility determination workflow.[1]

Handling & Storage Guidelines

Given the hemiaminal nature and electron-rich aromatic system, strict storage conditions are required to maintain >98% purity.[1]

- Temperature: -20°C (Long-term); 2-8°C (Short-term working stock).[1]
- Atmosphere: Store under Argon or Nitrogen to prevent oxidative aromatization.
- Container: Amber glass vials (protect from light).
- Solution Stability: Unstable in acidic aqueous solutions over time. Prepare fresh in DMSO or buffered neutral media.

References

- MolCore Chemical Registry.Entry for CAS 123342-22-3 (1,2,3,4-Tetrahydroquinoxalin-2-ol). [1][2] Retrieved from [1]
- GuideChem Chemical Database.CAS 123342-22-3 Data Sheet.[1] Retrieved from [1]
- PubChem Compound Summary.Quinoxaline and Tetrahydroquinoxaline Derivatives (General Properties). Retrieved from [1]
- ChemicalBook.Tetrahydroquinoxaline Structure & Stability Data. Retrieved from [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. molcore.com [molcore.com]
- 3. 页面加载中... [china.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]

- [5. 73-22-3 CAS | L-TRYPTOPHAN | Amino Acids & Derivatives | Article No. 06410 \[lobachemie.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics & Characterization of CAS 123342-22-3[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13832261/docs#technical-guide-physical-characteristics-characterization-of-cas-123342-22-3-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)